(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid typically involves multiple steps, including the formation of the carbon backbone and the introduction of double bonds and functional groups. Common synthetic routes may involve:
Formation of the Carbon Backbone: This can be achieved through methods such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which are used to form carbon-carbon double bonds.
Introduction of Double Bonds: The use of reagents like palladium catalysts in cross-coupling reactions (e.g., Suzuki or Heck reactions) can help introduce the necessary double bonds.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation or other hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of double bonds results in saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on cell signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It may be used in the development of new materials and chemical products due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid: shares similarities with other polyunsaturated fatty acids, such as arachidonic acid and eicosapentaenoic acid.
Arachidonic Acid: A polyunsaturated omega-6 fatty acid involved in the biosynthesis of prostaglandins and leukotrienes.
Eicosapentaenoic Acid: An omega-3 fatty acid known for its anti-inflammatory properties.
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and the presence of a hydroxyl group, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H32O3 |
---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,14-11+,16-13+/t19-/m1/s1 |
InChI-Schlüssel |
NLUNAYAEIJYXRB-BSLZMDHBSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C=C/[C@H](C/C=C/CCCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.